molecular formula C6H8N4O2S B2673832 N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 89533-39-1

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2673832
CAS No.: 89533-39-1
M. Wt: 200.22
InChI Key: WFBDSIJDOAVJDI-UHFFFAOYSA-N
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Description

“N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” is a nitrogen-based heterocyclic compound . Compounds containing a pyrimidine moiety are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances . They are of great interest to researchers studying biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety . A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, and further reaction with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds structurally related to N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel classical antifolates with this core structure demonstrated potent inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), indicating potential as antitumor agents due to dual inhibition capabilities (Gangjee et al., 2005). Additionally, similar compounds have shown promising results against tumor cells in culture, suggesting their potential application in cancer therapy (Gangjee et al., 2009).

Anticancer and Antimicrobial Studies

Bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives, structurally similar to the core compound, have been synthesized and characterized. These complexes exhibited higher anti-breast cancer activity than free ligands and showed significant antibacterial and antifungal profiles, indicating their potential as anticancer and antimicrobial agents (El-Shwiniy et al., 2020).

Synthesis of Antimicrobial Agents

A series of pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized as antimicrobial agents. These compounds have demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, highlighting their potential in treating microbial infections (Hossan et al., 2012).

Novel Synthesis for Antimicrobial and Antitubercular Agents

Another study reported the synthesis of novel chromone-pyrimidine coupled derivatives, evaluated for their in vitro antifungal and antibacterial activity. The compounds bearing a fluoro group on the chromone ring showed potent antibacterial activity, while those with a methoxy group exhibited comparable antifungal activity to the standard drug miconazole (Tiwari et al., 2018).

Mechanism of Action

While the specific mechanism of action for “N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” is not available, similar compounds have been studied as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for antibacterial drug candidates .

Future Directions

The high activity of pyrimidine and imidazoline derivatives stimulates new research in the field of their synthesis and modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-2(11)8-3-4(7)9-6(13)10-5(3)12/h1H3,(H,8,11)(H4,7,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBDSIJDOAVJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=S)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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